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Foreword: The Ascendancy of Boronic Acids in
Modern Chemistry

The field of medicinal chemistry has been profoundly impacted by the strategic incorporation of
boron, an element once perceived with caution due to toxicity concerns.[1][2][3] This
perspective has been thoroughly demystified, largely catalyzed by the success of bortezomib
(Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003
for treating multiple myeloma.[1][3] Boronic acids, characterized by a C—B bond and two
hydroxyl groups, are now recognized as indispensable building blocks in organic synthesis and
privileged scaffolds in drug design. Their unique ability to form reversible covalent bonds,
particularly with the diols found in biological sugars or the active site serines of proteases,
grants them a distinctive mechanistic footprint.[4]

This guide focuses on a specific, functionally rich derivative: (3-
(Benzyl(methyl)carbamoyl)phenyl)boronic acid. We will dissect its molecular architecture,
explore robust synthetic strategies, and elucidate its multifaceted applications, providing
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researchers, scientists, and drug development professionals with a comprehensive technical
resource grounded in established chemical principles.

Molecular Profile and Physicochemical
Characteristics

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound
featuring three critical functional domains: a phenylboronic acid core, a tertiary amide
(carbamoyl) linker, and a benzyl group. This specific arrangement of functional groups dictates
its reactivity, solubility, and potential biological interactions.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

Property Value Reference(s)

CAS Number 874460-01-2 [5](6][71[8]

Molecular Formula C15H16BNO3 [5][6][8]

Molecular Weight 269.10 g/mol [51[7]

Appearance Solid [5]
3-[N-Benzyl-N-

Synonyms (methylaminocarbonyl)]benzen  [5][7]

eboronic acid

Structural Analysis and Functional Implications

The molecule's utility stems from the interplay of its distinct chemical moieties.

e The Boronic Acid Moiety (-B(OH)2): This is the primary reactive center. As a mild Lewis acid
with a trigonal planar geometry, it is the cornerstone of the molecule's most important
reactions.[9]

o Reversible Covalent Bonding: It readily reacts with 1,2- or 1,3-diols to form cyclic boronate
esters.[4][10] This interaction is fundamental to its use in carbohydrate sensing and cell
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targeting, as the surfaces of mammalian cells are rich in diol-containing glycans.[11]

o Serine Protease Inhibition: The boron atom is electrophilic and can be attacked by the
nucleophilic hydroxyl group of a serine residue in the active site of a protease, forming a
stable, reversible tetrahedral adduct that mimics the transition state of peptide hydrolysis.
[12][13]

o Cross-Coupling Reactions: It is an essential partner in palladium-catalyzed Suzuki-
Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds
with exceptional efficiency and functional group tolerance.[6]

e The Phenyl Ring: This aromatic scaffold provides a rigid and stable core, positioning the
boronic acid and carbamoyl groups in a defined meta-relationship.

o The Benzyl(methyl)carbamoyl Group: This group significantly influences the molecule's
pharmacokinetic properties. The benzyl and methyl substituents enhance lipophilicity and
steric bulk, which can modulate target binding affinity and cell permeability.[4] The amide
bond can participate in hydrogen bonding interactions within a biological target's binding
pocket.

Synthesis and Manufacturing

While many boronic acids are commercially available, understanding their synthesis is crucial
for creating novel derivatives and scaling up production. The synthesis of aryl boronic acids is a
well-established field in organic chemistry.

General Strategies for Aryl Boronic Acid Synthesis

Several robust methods are employed for the synthesis of aryl boronic acids:

» Grignard/Organolithium Pathway: The classic approach involves the reaction of an aryl
Grignard or organolithium reagent (formed from an aryl halide) with a trialkyl borate ester,
followed by acidic hydrolysis.[1][14][15]

o Miyaura Borylation: A more modern and highly versatile method is the palladium-catalyzed
cross-coupling of an aryl halide or triflate with a diboron reagent, such as
bis(pinacolato)diboron (Bzpinz).[4][14] This reaction exhibits excellent functional group
tolerance.
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o C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an
increasingly popular, atom-economical strategy.[14]

Proposed Synthetic Workflow for (3-
(Benzyl(methyl)carbamoyl)phenyl)boronic acid

A logical and efficient synthetic route leverages the power of amide coupling and Miyaura
borylation. This multi-step process ensures high purity and yield.

Step 1: Amide Bond Formation

G—Bromobenzoic aci(D [N—Methylbenzylamine]

Amide Coupling
(e.g., EDC, HOBt)

Step 2: Miyaura Borylation

G—Bromo—N -benzyl-N-methylbenzamide @is(pinacolato)diboron (szinzD

Pd Catalyst (¢.g., Pd(dppf)Cl2)
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Step 3: Hydrolysis

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid
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Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a self-validating, step-by-step methodology based on
established chemical principles.

PART 1: Amide Bond Formation

Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM)
under a nitrogen atmosphere, add N-methylbenzylamine (1.1 eq).

e Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)
and Hydroxybenzotriazole (HOBt, 1.5 eq).

o Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress by
Thin Layer Chromatography (TLC).

o Causality: EDC and HOBt activate the carboxylic acid, facilitating nucleophilic attack by
the amine to form the amide bond while minimizing side reactions.

e Work-up: Wash the reaction mixture sequentially with 1M HCI, saturated NaHCOs solution,
and brine. Dry the organic layer over anhydrous MgSOea, filter, and concentrate under
reduced pressure.

« Purification: Purify the crude product, 3-bromo-N-benzyl-N-methylbenzamide, by column
chromatography on silica gel.

PART 2: Miyaura Borylation and Hydrolysis

e Setup: In a Schlenk flask, combine the purified amide from Part 1 (1.0 eq),
bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1"-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq).

» Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dioxane
as the solvent and heat the mixture to 80-90 °C for 8-12 hours.
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o Causality: The palladium complex catalyzes the cross-coupling reaction between the aryl
bromide and the diboron reagent. KOAc acts as the necessary base to facilitate the
catalytic cycle.

o Hydrolysis: After cooling to room temperature, add 2M HCI and stir vigorously for 2-4 hours
to hydrolyze the pinacol boronate ester to the final boronic acid.

o Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with
brine, dry over anhydrous NaSOas, and concentrate.

o Final Purification: Purify the final compound, (3-(Benzyl(methyl)carbamoyl)phenyl)boronic
acid, by recrystallization or column chromatography to yield a solid product.

Core Applications in Research and Development

This molecule is not merely a synthetic intermediate; it is a versatile tool with direct applications
in medicinal chemistry, chemical biology, and diagnostics.

Advanced Building Block in Organic Synthesis

The primary application is as a sophisticated building block in Suzuki-Miyaura cross-coupling
reactions.[6] It allows for the direct installation of the benzyl(methyl)carbamoyl)phenyl moiety
into a target molecule, enabling the rapid synthesis of complex biaryl systems often found in
bioactive compounds.[6]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Serine Protease Inhibition

Boronic acids are a well-established class of competitive, reversible inhibitors for serine
proteases.[12][16] The mechanism involves the nucleophilic attack of the catalytic serine's
hydroxyl group on the electrophilic boron atom. This forms a stable, tetrahedral boronate
adduct, effectively blocking the enzyme's active site.[13][17]
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Caption: Mechanism of serine protease inhibition by a boronic acid.

This inhibitory action makes (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid and its
derivatives promising candidates for developing therapeutics against diseases where serine
proteases are dysregulated, such as in certain cancers, inflammatory conditions, and viral life
cycles.[12][18]

Carbohydrate Recognition and Cellular Delivery

The boronic acid group can form reversible boronate esters with cis-diols, a structural motif
abundant in carbohydrates like glucose and sialic acid.[4][10][19] This property opens up
several advanced applications:

e Glucose Sensing: The binding equilibrium between the boronic acid and glucose is
concentration-dependent, forming the basis for glucose-responsive materials used in
diabetes monitoring.[4][20]

o Targeted Drug Delivery: Cancer cells often overexpress sialic acid on their surfaces.
Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to
these cells, enabling targeted therapy.[4][19]

» Protein Transduction: Conjugating boronic acids to proteins can facilitate their delivery into
cells by mediating transient binding to the diol-rich glycocalyx on the cell surface.[11]

Conclusion and Future Perspectives

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is more than a simple chemical reagent;
it is a highly functionalized and versatile platform for innovation. Its value lies in the synergistic
combination of a reactive boronic acid head, a rigid phenyl scaffold, and a tunable carbamoyl
side chain.

Future research directions should focus on:

o Derivative Synthesis: Modifying the benzyl and methyl groups on the carbamoyl moiety to
fine-tune solubility, cell permeability, and target affinity for specific proteases or receptors.[4]
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o Conjugate Chemistry: Using the molecule as a scaffold to attach fluorescent probes, drug
payloads, or targeting ligands for advanced diagnostic and therapeutic systems.

o Material Science: Incorporating this molecule into polymers or hydrogels to create smart
materials that respond to biological stimuli like pH or glucose concentration.[19][21]

As the demand for precision in drug development and chemical biology grows, intelligently
designed molecules like (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid will continue to
be essential tools for pushing the boundaries of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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